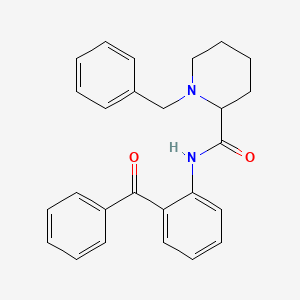
1,1'-Biphenyl, 2,3',5-trichloro-4'-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- is a chlorinated biphenyl compound with a molecular formula of C12H7Cl3O2S. This compound is part of the larger family of polychlorinated biphenyls (PCBs), which are known for their chemical stability and resistance to degradation. These properties make them useful in various industrial applications but also pose environmental and health risks due to their persistence and bioaccumulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the chlorination and sulfonation processes. The final product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and environmental behavior of PCBs.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of proteins and enzymes, leading to cellular toxicity. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures such as membranes, proteins, and DNA. The molecular targets and pathways involved in these effects are still under investigation, but they likely include key signaling pathways related to cell survival and apoptosis.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 2,4,5-trichloro-: Another chlorinated biphenyl with similar chemical properties but different substitution patterns.
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-: A tetrachlorinated biphenyl with additional chlorine atoms, leading to increased stability and toxicity.
1,1’-Biphenyl, 2,4,4’-trichloro-: A trichlorinated biphenyl with a different arrangement of chlorine atoms.
Uniqueness
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, environmental behavior, and interaction with biological systems, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
106352-68-5 |
|---|---|
分子式 |
C13H9Cl3O2S |
分子量 |
335.6 g/mol |
IUPAC 名称 |
2-chloro-4-(2,5-dichlorophenyl)-1-methylsulfonylbenzene |
InChI |
InChI=1S/C13H9Cl3O2S/c1-19(17,18)13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7H,1H3 |
InChI 键 |
VCBCPZIFTVDZCH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


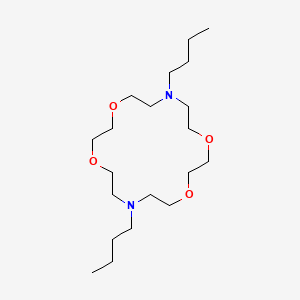
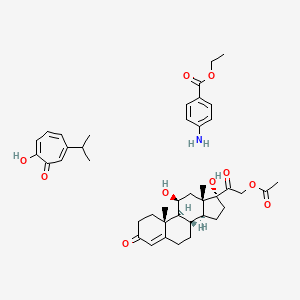
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
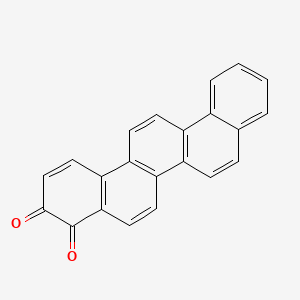
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

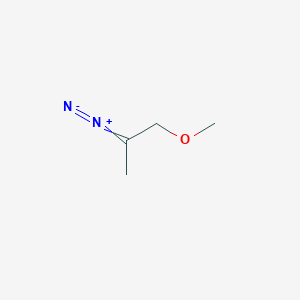
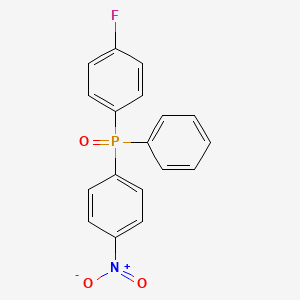

![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
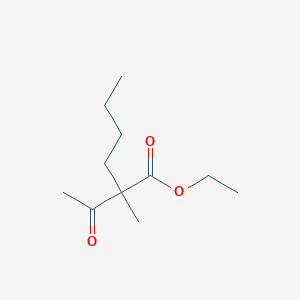
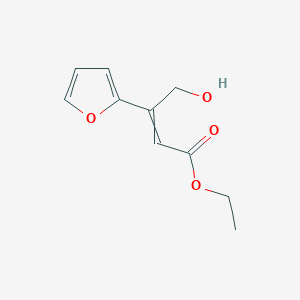
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
